(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone and an appropriate aldehyde.
Attachment of the Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl group onto the ethoxybenzylidene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: The chlorophenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a sulfone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Similar Compounds: Thiazolidinediones, benzothiazoles, and other thiazolidinone derivatives.
Uniqueness: The presence of the chlorophenylsulfanyl and methoxybenzylidene groups provides unique chemical and biological properties.
Properties
Molecular Formula |
C25H20ClNO3S3 |
---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20ClNO3S3/c1-29-22-15-17(7-12-21(22)30-13-14-32-20-10-8-18(26)9-11-20)16-23-24(28)27(25(31)33-23)19-5-3-2-4-6-19/h2-12,15-16H,13-14H2,1H3/b23-16- |
InChI Key |
WAYFEEQWIXENDT-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCSC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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